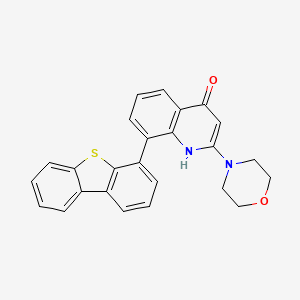

N1-(2-Aminobenzyl)-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

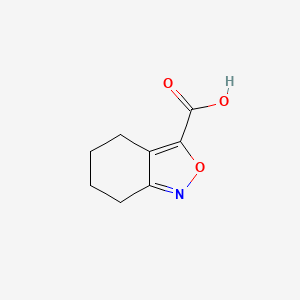

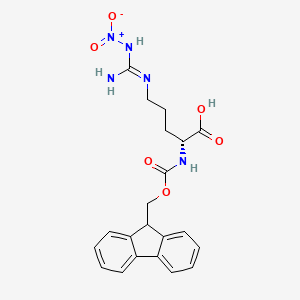

N1-(2-Aminobenzyl)-1,2-benzenediamine, also known as CAS 14573-33-2, is a compound with the formula C13H15N3 and a molecular weight of 213.28 g/mol .

Synthesis Analysis

The synthesis of quinazolines, a class of compounds related to N1-(2-Aminobenzyl)-1,2-benzenediamine, has been extensively studied. For instance, molecular iodine has been used to catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of metal catalysts, reagents, and solvent-free conditions .Chemical Reactions Analysis

Several chemical reactions involving compounds similar to N1-(2-Aminobenzyl)-1,2-benzenediamine have been reported. For example, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . Other reactions involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions .Physical And Chemical Properties Analysis

N1-(2-Aminobenzyl)-1,2-benzenediamine is a solid under normal conditions . It should be stored under inert gas and kept away from light and air due to its sensitivity .Applications De Recherche Scientifique

Deuterium Labeling in Chemical Reactions

A study by Ikeda and Kluger (2005) utilized deuterium labeling to investigate the mechanisms involved in the fragmentation of 2-(1-hydroxybenzyl)-N1′-methylthiamin, a model for thiamin-catalyzed reactions. This research provided insights into the chemical behavior of similar compounds under catalytic conditions, highlighting the importance of understanding intramolecular transfers and reaction mechanisms in synthetic chemistry (Ikeda & Kluger, 2005).

Aminobenzylguanidine Derivatives Synthesis

Tsuji, Momona, and Ueda (1967) explored the synthesis of aminoalkylguanidine derivatives, including the debenzylated forms of N1-benzyl-2-methyl-1,2-propanediamine and related compounds. This work contributes to the broader field of organic synthesis, particularly in the development of guanidine derivatives with potential applications in various chemical domains (Tsuji, Momona, & Ueda, 1967).

Schiff-Base Macrocyclic Complexes

Research by Keypour, Azadbakht, and Khavasi (2008) involved the synthesis of polyamine ligands, including N1-(2-nitrobenzyl)-1,2-benzenediamines, and their cyclocondensation with specific aldehydes in the presence of cadmium(II) ions. This study is significant for understanding the formation of macrocyclic Schiff-base complexes and their potential applications in coordination chemistry and material science (Keypour, Azadbakht, & Khavasi, 2008).

Complexation and Coordination Chemistry

Kovala-Demertzi, Tsangaris, and Hadjiliadis (1983) investigated the complexes of o-aminobenzylamine with various metal ions, providing valuable insights into the ligating properties and coordination behavior of aminobenzylamine derivatives. This research contributes to the field of inorganic chemistry, particularly in understanding the complexation behavior of aminobenzylamines with transition metals (Kovala-Demertzi, Tsangaris, & Hadjiliadis, 1983).

Safety And Hazards

Orientations Futures

Future research could focus on developing new synthesis methods for compounds like N1-(2-Aminobenzyl)-1,2-benzenediamine. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . This method exhibits a broad substrate scope and a high tolerance level for sensitive functional groups, and is amenable to gram scale synthesis .

Propriétés

IUPAC Name |

2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDBRWNSRBMUGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533186 |

Source

|

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Aminobenzyl)-1,2-benzenediamine | |

CAS RN |

14573-33-2 |

Source

|

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)